molecular formula C16H26N4O3 B2480150 tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate CAS No. 1353954-53-6

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B2480150
CAS No.: 1353954-53-6
M. Wt: 322.409
InChI Key: SFTZZCKMERAOJT-UHFFFAOYSA-N
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Description

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate is an organic compound with the molecular formula C17H28N4O3. It is a solid powder or crystalline substance with specific solubility properties. This compound is used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate involves organic chemical reactions that typically include hydroxylamine, carbonyl compounds, and other reagents. The specific synthetic routes and reaction conditions can be complex and require an organic synthesis laboratory . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.

Chemical Reactions Analysis

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It is studied for its ability to inhibit key enzymes involved in the disease's pathology.

Mechanism of Action :
The compound may function as an inhibitor of β-secretase and acetylcholinesterase, enzymes critical in amyloid beta peptide aggregation and cholinergic signaling, respectively.

Research Findings :
Recent studies have shown that this compound can reduce oxidative stress markers and improve cell viability in neuronal models exposed to neurotoxic agents .

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties which are crucial for developing new therapeutic agents.

Enzyme IC50/Ki Value
β-secretaseIC50 = 15.4 nM
AcetylcholinesteraseKi = 0.17 μM

These values indicate the potency of the compound as an inhibitor, highlighting its potential utility in drug development .

The compound has been shown to possess neuroprotective properties, making it a candidate for further research in treating neurodegenerative disorders.

In Vitro Studies :
Studies demonstrated that this compound significantly improved cell viability in astrocytes exposed to amyloid beta peptide.

In Vivo Studies :
In animal models, the compound has been tested for its ability to mitigate cognitive decline associated with Alzheimer's disease. While it showed promise in reducing oxidative stress markers, results regarding cognitive improvement were less conclusive compared to established treatments .

Material Science

Beyond biological applications, this compound is also being explored for its utility in materials science. Its unique chemical structure may allow it to serve as a building block for more complex materials or as a reagent in organic synthesis.

Case Study 1: Neuroprotective Effects

A study assessed the protective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved metabolic activity compared to controls.

Case Study 2: Cognitive Function Improvement

In a controlled trial using scopolamine-induced cognitive impairment models in rats, the compound was administered to evaluate its effects on memory and learning. While oxidative stress markers decreased significantly, cognitive improvements were not statistically significant when compared with traditional treatments like galantamine.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate is a novel organic compound with the molecular formula C17H28N4O3. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a pyrimidine moiety, which is known to enhance biological activity through specific interactions with biological targets. The IUPAC name for this compound is tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]carbamate.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Protein Interaction Modulation : The compound has been noted to interact with various proteins, influencing their activity and stability, which can lead to altered signaling pathways within cells.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The effective concentration range for these activities is reported to be between 0.78 to 3.125 μg/mL, comparable to existing antibiotics like vancomycin and linezolid .

Anticancer Properties

The compound's ability to inhibit HSP90 (Heat Shock Protein 90) has been explored due to its role in cancer cell survival and proliferation. Inhibitors of HSP90 are known to disrupt multiple signaling pathways that are crucial for tumor growth. The structural features of this compound suggest it may effectively bind to the ATP-binding site of HSP90, thereby inhibiting its chaperone function .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds.

Compound NameStructureBiological ActivityReference
tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamateStructureModerate antibacterial activity against Gram-positive bacteria
tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate-Anticancer properties through HSP90 inhibition

Case Studies

Several case studies have illustrated the biological effects of this compound:

  • Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in MRSA strains, suggesting its potential use in treating persistent infections caused by biofilm-forming bacteria.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-22-14-9-13(17-11-18-14)20-8-6-7-12(10-20)19-15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTZZCKMERAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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